8-Chloro-2-methylimidazo[1,2-a]pyrazine basic properties
8-Chloro-2-methylimidazo[1,2-a]pyrazine basic properties
An In-depth Technical Guide to the Basic Properties of 8-Chloro-2-methylimidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active compounds. Its unique electronic and structural characteristics make it a cornerstone in medicinal chemistry for developing novel therapeutic agents. This guide provides a detailed examination of 8-Chloro-2-methylimidazo[1,2-a]pyrazine, a key derivative that serves as a versatile intermediate in the synthesis of high-value molecules, particularly kinase inhibitors. We will explore its fundamental chemical and physical properties, established synthetic routes, reactivity, and its role in the landscape of modern drug discovery.
Core Physicochemical & Structural Properties
8-Chloro-2-methylimidazo[1,2-a]pyrazine (CAS No. 85333-43-3) is a solid compound at room temperature.[1] The fusion of the imidazole and pyrazine rings creates a planar, aromatic system with distinct electronic properties. The chlorine atom at the 8-position is a critical functional handle, activating the position for nucleophilic substitution, which is a cornerstone of its utility as a synthetic intermediate.
| Property | Value | Source |
| CAS Number | 85333-43-3 | [2] |
| Molecular Formula | C₇H₆ClN₃ | [2] |
| Molecular Weight | 167.60 g/mol | [2] |
| Physical Form | Solid | |
| Density | 1.43 g/cm³ | [2] |
| Refractive Index | 1.681 | [2] |
| Predicted pKa | 1.50 ± 0.30 | [1][3] |
| IUPAC Name | 8-chloro-2-methylimidazo[1,2-a]pyrazine |
Synthesis and Reactivity: A Strategic Overview
The primary and most direct synthesis of 8-Chloro-2-methylimidazo[1,2-a]pyrazine involves a classical condensation reaction. This approach is valued for its efficiency and reliability.
Primary Synthetic Route: Condensation
The established method involves the condensation of 2-amino-3-chloropyrazine with chloroacetone.[4] This reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyrazine onto the electrophilic carbon of chloroacetone, followed by an intramolecular cyclization to form the fused imidazole ring. This reaction is foundational for accessing the core scaffold.
Caption: Primary synthesis of 8-Chloro-2-methylimidazo[1,2-a]pyrazine.
Chemical Reactivity and Derivatization Potential
The reactivity of the imidazo[1,2-a]pyrazine core is influenced by the electron-withdrawing nature of the pyrazine ring nitrogen atoms and the substituents. The chlorine atom at the C8 position is particularly significant. It is susceptible to nucleophilic aromatic substitution (SNAᵣ), allowing for the introduction of various functional groups, most notably amines. This reactivity is the primary reason for its widespread use as a synthetic intermediate. For instance, palladium-catalyzed Buchwald-Hartwig coupling is a powerful method to displace the C8-chloro group with amines to generate 8-amino derivatives, which are precursors to potent kinase inhibitors.[5][6]
Caption: Reactivity and derivatization pathways from the C8-chloro position.
Biological Significance and Therapeutic Potential
While 8-Chloro-2-methylimidazo[1,2-a]pyrazine itself is primarily a synthetic intermediate, the imidazo[1,2-a]pyrazine scaffold it provides access to is rich in biological activity.[7] Derivatives have demonstrated a wide spectrum of pharmacological effects, making this a highly sought-after core in drug discovery programs.[8]
| Biological Activity Class | Therapeutic Target/Indication |
| Anticancer | Kinase inhibition (e.g., Brk/PTK6, tubulin polymerization)[6][9] |
| Antibacterial | Inhibition of bacterial processes (e.g., Type IV secretion systems)[5] |
| Anti-inflammatory | Modulation of inflammatory pathways[10] |
| Antiviral | Inhibition of viral replication[7] |
| Antioxidant | Free radical scavenging |
| Hypoglycemic | Adrenergic receptor antagonism[11] |
The most prominent application for this specific intermediate is in the development of kinase inhibitors.[12] The 8-amino-imidazo[1,2-a]pyrazine core, readily synthesized from the 8-chloro precursor, is a key pharmacophore that has led to the discovery of potent inhibitors of Breast Tumor Kinase (Brk/PTK6), a target in oncology.[6]
Key Experimental Methodologies
The following protocols provide standardized, self-validating procedures for the synthesis and characterization of 8-Chloro-2-methylimidazo[1,2-a]pyrazine and its subsequent derivatization.
Protocol 1: Synthesis of 8-Chloro-2-methylimidazo[1,2-a]pyrazine
This protocol is adapted from established condensation methodologies.[4]
Objective: To synthesize the title compound from commercially available starting materials.
Materials:
-
2-amino-3-chloropyrazine
-
Chloroacetone
-
tert-Butanol (tBuOH)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 2-amino-3-chloropyrazine (1.0 eq) and sodium bicarbonate (2.0 eq).
-
Add tert-butanol as the solvent to create a stirrable suspension.
-
Add chloroacetone (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 20-40 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Partition the resulting residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain pure 8-Chloro-2-methylimidazo[1,2-a]pyrazine.
Validation: The identity and purity of the product must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct structure has been formed and is free of significant impurities.
Protocol 2: Characterization Workflow
Objective: To structurally confirm and assess the purity of the synthesized compound.
Procedure:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Confirm the presence of the methyl group singlet, the aromatic protons, and the correct number of carbons in the expected chemical shift regions. 2D NMR techniques like COSY and HSQC can be used for unambiguous assignment.[5]
-
-
Mass Spectrometry (MS):
-
Analyze the sample using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., ESI).
-
Verify that the observed molecular ion peak ([M+H]⁺) matches the calculated exact mass for C₇H₇ClN₃⁺.
-
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum of the solid sample.
-
Identify characteristic absorption bands for C=N stretching and aromatic C-H bonds to confirm the functional groups present in the heterocyclic core.
-
Caption: A typical workflow for the characterization of the final product.
Conclusion
8-Chloro-2-methylimidazo[1,2-a]pyrazine is a fundamentally important heterocyclic compound. While its direct biological applications are limited, its true value lies in its role as a highly versatile and strategic building block in medicinal chemistry. The presence of the C8-chloro group provides a reliable synthetic handle for introducing chemical diversity, enabling the exploration of structure-activity relationships. Its application in the synthesis of potent kinase inhibitors for oncology underscores its significance and ensures its continued relevance to drug discovery professionals engaged in the development of next-generation therapeutics.
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